1-Oxo-1-phenylbutan-2-yl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate
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Overview
Description
1-Oxo-1-phenylbutan-2-yl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate is a complex organic compound with the molecular formula C26H20BrNO3 and a molecular weight of 474.35 g/mol This compound is known for its unique structure, which combines a quinoline carboxylate moiety with a bromophenyl and a phenylbutanone group
Preparation Methods
The synthesis of 1-Oxo-1-phenylbutan-2-yl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate involves multiple steps. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Bromination: The quinoline core is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromophenyl group.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-Oxo-1-phenylbutan-2-yl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon (Pd/C) to yield the corresponding amine derivatives.
Scientific Research Applications
1-Oxo-1-phenylbutan-2-yl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Material Science: The compound’s unique structure makes it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules like proteins and DNA.
Mechanism of Action
The mechanism of action of 1-Oxo-1-phenylbutan-2-yl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes like topoisomerases or kinases, leading to the disruption of DNA replication and cell division. The bromophenyl and quinoline moieties play crucial roles in binding to the active sites of these enzymes .
Comparison with Similar Compounds
Similar compounds include:
1-Oxo-1-phenylbutan-2-yl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate: This compound has a chlorine atom instead of bromine, which may alter its reactivity and biological activity.
1-Oxo-1-phenylbutan-2-yl 2-(4-fluorophenyl)-6-methylquinoline-4-carboxylate: The presence of a fluorine atom can significantly change the compound’s electronic properties and its interaction with biological targets.
The uniqueness of 1-Oxo-1-phenylbutan-2-yl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
355429-43-5 |
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Molecular Formula |
C27H22BrNO3 |
Molecular Weight |
488.4 g/mol |
IUPAC Name |
(1-oxo-1-phenylbutan-2-yl) 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C27H22BrNO3/c1-3-25(26(30)19-7-5-4-6-8-19)32-27(31)22-16-24(18-10-12-20(28)13-11-18)29-23-14-9-17(2)15-21(22)23/h4-16,25H,3H2,1-2H3 |
InChI Key |
UESIUNQGLKAICF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)C1=CC=CC=C1)OC(=O)C2=CC(=NC3=C2C=C(C=C3)C)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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